molecular formula C11H21NO3 B2670703 (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1946010-85-0

(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2670703
CAS No.: 1946010-85-0
M. Wt: 215.293
InChI Key: MHIXYMAYESKVIK-IUCAKERBSA-N
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Description

“(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It has a molecular weight of 215.29 . The compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 . The InChI Key is MHIXYMAYESKVIK-IUCAKERBSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the available resources .


Physical and Chemical Properties Analysis

“this compound” appears as a white solid . The boiling point is not specified . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Stereoselective Synthesis of Pipecolic Acid Derivatives

An innovative cascade of reactions initiated by acid-catalyzed hydrolysis of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate led to the creation of pipecolic acid derivatives. This method showcased the vinylfluoro group as a unique acetonyl cation equivalent under acidic conditions, further applied to synthesize (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, illustrating its significance in organic chemistry (Purkayastha et al., 2010).

Intermediate in Jak3 Inhibitor Synthesis

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. A proposed efficient synthesis approach demonstrated the compound's critical role in pharmaceutical development, highlighting the method's advantages such as raw material accessibility and simplicity, suitable for industrial scale-up (Chen Xin-zhi, 2011).

Synthesis of Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through regioselective ring-opening showcased its utility as a new scaffold for preparing substituted piperidines. This highlighted its application in developing novel organic compounds with potential biological activities (Harmsen et al., 2011).

Efficient Synthesis of Amino Acid Derivatives

The compound has been utilized in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, leading to efficient synthesis routes for (2S,5R)-5-hydroxylysine and related α-amino acids. This process exemplifies the compound's application in synthesizing biologically significant molecules (Marin et al., 2002).

Synthesis of tert-Butyl 5-Amino-4-Substituted Carbamate

A rapid synthetic method was developed for an important intermediate, highlighting the compound's role in synthesizing biologically active compounds such as osimertinib (AZD9291). This work underscores its importance in medicinal chemistry and drug development (Zhao et al., 2017).

Safety and Hazards

The compound is classified as a warning signal word . The hazard statements include H302 . The precautionary statements include P261, P280, P305+P351+P338, and P304+P340 .

Properties

IUPAC Name

tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-85-0
Record name tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate
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